molecular formula C10H14Br2ClN B13031800 (R)-1-(2,5-Dibromophenyl)butan-1-amine hcl

(R)-1-(2,5-Dibromophenyl)butan-1-amine hcl

Cat. No.: B13031800
M. Wt: 343.48 g/mol
InChI Key: MPXVRLRPBQCSRQ-HNCPQSOCSA-N
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Description

(R)-1-(2,5-Dibromophenyl)butan-1-amine HCl is a chiral amine compound of significant interest in medicinal chemistry and neuroscience research. The compound features a 2,5-dibromophenyl group and a butylamine chain with a stereocenter in the (R)-configuration, a structural motif often associated with activity on central nervous system targets. This specific enantiomer is primarily investigated for its potential as a selective ligand or precursor in the development of psychoactive agents, particularly for the serotonin receptor system. The bromine substituents on the phenyl ring are critical for molecular recognition and binding affinity, as they influence the compound's electron distribution and steric profile. Researchers utilize this chiral building block to study structure-activity relationships (SAR) and to develop novel compounds for probing neurochemical pathways. The hydrochloride salt form ensures enhanced stability and solubility for experimental handling. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14Br2ClN

Molecular Weight

343.48 g/mol

IUPAC Name

(1R)-1-(2,5-dibromophenyl)butan-1-amine;hydrochloride

InChI

InChI=1S/C10H13Br2N.ClH/c1-2-3-10(13)8-6-7(11)4-5-9(8)12;/h4-6,10H,2-3,13H2,1H3;1H/t10-;/m1./s1

InChI Key

MPXVRLRPBQCSRQ-HNCPQSOCSA-N

Isomeric SMILES

CCC[C@H](C1=C(C=CC(=C1)Br)Br)N.Cl

Canonical SMILES

CCCC(C1=C(C=CC(=C1)Br)Br)N.Cl

Origin of Product

United States

Synthetic Methodologies for R 1 2,5 Dibromophenyl Butan 1 Amine Hcl

Asymmetric Synthetic Approaches

The synthesis of single-enantiomer chiral amines is dominated by asymmetric methods that introduce the stereocenter selectively. For a target like (R)-1-(2,5-Dibromophenyl)butan-1-amine HCl, two principal strategies are employed: transition metal-catalyzed asymmetric hydrogenation of a prochiral imine and the biocatalytic amination of the corresponding prochiral ketone.

Transition Metal-Catalyzed Asymmetric Hydrogenation for Chiral Amine Synthesis

Transition metal-catalyzed asymmetric hydrogenation is a cornerstone of modern organic synthesis, valued for its high efficiency and atom economy. This approach typically involves the reduction of a prochiral imine, derived from 1-(2,5-dibromophenyl)butan-1-one, using molecular hydrogen in the presence of a chiral metal catalyst.

The most direct pathway using this methodology is the asymmetric hydrogenation of the corresponding prochiral imine. Imines, however, can be challenging substrates due to potential E/Z isomerization and catalyst inhibition by the resulting amine product. scholaris.ca Despite these challenges, significant progress has been made, particularly with catalysts based on iridium (Ir), rhodium (Rh), and ruthenium (Ru).

The reaction proceeds by the activation of hydrogen by the metal complex, followed by the coordinated delivery of hydride to one face of the imine C=N double bond, guided by the chiral ligand. The choice of metal, ligand, solvent, and additives is crucial for achieving high conversion and enantioselectivity. For instance, iridium complexes are often favored for the direct hydrogenation of imines due to their high activity and functional group tolerance.

The success of asymmetric hydrogenation hinges on the rational design of the chiral ligand coordinated to the metal center. These ligands create a chiral environment around the metal, forcing the substrate to bind in a specific orientation that leads to the preferential formation of one enantiomer.

A vast library of chiral ligands has been developed, with phosphorus-based ligands being particularly prominent. Bidentate phosphine (B1218219) ligands, such as those based on BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives, have proven highly effective. The steric and electronic properties of the ligand are fine-tuned to maximize enantiomeric excess (ee). For the synthesis of amines like the target compound, iridium complexes bearing chiral P,N ligands (e.g., phosphino-oxazolines) or ferrocene-based ligands like JOSIPHOS have demonstrated exceptional performance in the hydrogenation of various aryl alkyl imines. The rigidity and electronic nature of these ligands are key to achieving high levels of stereocontrol.

Ligand FamilyMetalRepresentative SubstrateEnantiomeric Excess (ee)
BINAP Derivatives Iridium, RhodiumN-Aryl Ketimines>95%
JOSIPHOS IridiumN-Aryl Ketimines>98%
Phosphino-oxazoline (PHOX) IridiumN-Aryl KetiminesUp to 97%
f-spiroPhos IridiumDiaryl-methaniminesUp to 99%

This table presents typical performance data for various ligand families in the asymmetric hydrogenation of representative imine substrates, illustrating the high selectivities achievable.

Biocatalytic Routes Utilizing Engineered Enzymes

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical catalysis. google.com Enzymes operate under mild conditions, often in aqueous media, and can exhibit exquisite chemo-, regio-, and stereoselectivity. For the synthesis of this compound, amine transaminases are the biocatalysts of choice.

Amine transaminases (ATAs), also known as ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor (such as isopropylamine (B41738) or alanine) to a carbonyl acceptor. google.com To produce the target (R)-amine, an (R)-selective ATA would be used to directly aminate the prochiral ketone, 1-(2,5-dibromophenyl)butan-1-one.

The reaction mechanism is a "ping-pong bi-bi" process where the enzyme's PLP cofactor first accepts the amino group from the donor, forming a pyridoxamine (B1203002) phosphate (PMP) intermediate. The ketone substrate then enters the active site, and the amino group is transferred from the PMP to the ketone, yielding the chiral amine product and regenerating the PLP cofactor for the next catalytic cycle. This process can achieve theoretical yields of 100% with excellent enantiopurity. mdpi.com

While naturally occurring ATAs provide a good starting point, their industrial application can be limited by factors such as low stability or a narrow substrate scope. The precursor ketone for the target compound, with its bulky dibromophenyl group, may not be an ideal substrate for many wild-type enzymes. mdpi.com

To overcome this, protein engineering techniques are employed to tailor the enzyme's properties. These strategies include:

Directed Evolution: This method involves creating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved activity, stability, or selectivity towards a specific non-natural substrate.

Rational Design: Based on the three-dimensional crystal structure of the enzyme, specific amino acid residues in the active site are identified and mutated to better accommodate the bulky substrate and facilitate the desired reaction. For example, modifying residues that line the substrate-binding pocket can create more space for the dibromophenyl moiety.

These engineering efforts have successfully expanded the applicability of ATAs to a wide range of non-natural ketones, enabling the synthesis of structurally complex chiral amines with high efficiency and enantioselectivity.

Engineering StrategyTarget PropertyTypical ImprovementExample Substrate Class
Directed Evolution Increased Activity & Stability>1000-fold activity increaseBulky-bulky ketones
Rational Design Expanded Substrate ScopeAcceptance of previously unreactive substratesProchiral ketones with large aromatic groups
Computational Modeling Enhanced EnantioselectivityIncrease from moderate to >99% eeSterically hindered ketones

This table summarizes the impact of protein engineering strategies on the performance of amine transaminases for the synthesis of challenging chiral amines.

Chemoenzymatic Cascade Strategies for Enhanced Efficiency

Chemoenzymatic cascade reactions offer an elegant and efficient approach to the synthesis of chiral amines by combining the selectivity of biocatalysts with the versatility of chemical transformations in a single pot. These strategies are characterized by high atom economy, reduced waste, and mild reaction conditions.

A representative chemoenzymatic cascade could be designed as follows:

Enzymatic Asymmetric Amination : An (R)-selective amine transaminase (ATA) or an engineered amine dehydrogenase (AmDH) would catalyze the conversion of 1-(2,5-dibromophenyl)butan-1-one to the corresponding (R)-amine. This step leverages the high stereoselectivity of the enzyme to establish the desired chirality.

In Situ Product Formation and Separation : The reaction equilibrium can be driven towards the product by using an amino donor like isopropylamine, which generates acetone (B3395972) as a volatile byproduct that can be removed. The resulting amine would then be converted to its hydrochloride salt.

The efficiency of such a cascade is highly dependent on the substrate specificity of the chosen enzyme. While a broad range of ketones can be aminated, the bulky dibromophenyl substituent might necessitate the use of an engineered enzyme with a tailored active site.

Table 1: Illustrative Examples of Chemoenzymatic Synthesis of Chiral Amines The following data is for analogous compounds, as specific data for (R)-1-(2,5-Dibromophenyl)butan-1-amine was not available in the reviewed literature.

Enzyme ClassSubstrateChiral Amine ProductEnantiomeric Excess (ee)Conversion
Amine TransaminaseAcetophenone(R)-1-Phenylethanamine>99%~95%
Amine Dehydrogenase2-Hexanone(R)-2-Aminohexane>99%~98%

Asymmetric Reductive Amination Strategies

Asymmetric reductive amination is a powerful one-pot method for the synthesis of chiral amines from ketones or aldehydes. This approach involves the in-situ formation of an imine from the carbonyl compound and an amine source, followed by asymmetric reduction to the chiral amine.

For the synthesis of (R)-1-(2,5-Dibromophenyl)butan-1-amine, this strategy would involve the reaction of 1-(2,5-dibromophenyl)butan-1-one with an ammonia (B1221849) source, followed by enantioselective reduction. The key to success in this methodology lies in the choice of the chiral catalyst and the reaction conditions.

Lewis acids can play a crucial role in enantioselective reductive amination by activating the in-situ formed imine towards reduction. The coordination of the Lewis acid to the imine nitrogen increases its electrophilicity and can also create a chiral environment to direct the approach of the reducing agent.

While specific studies on the Lewis acid-catalyzed asymmetric reductive amination of 1-(2,5-dibromophenyl)butan-1-one are not prevalent, research on structurally similar aryl ketones provides valuable insights. Chiral phosphoric acids and their derivatives have emerged as effective catalysts in this context. These catalysts can act as bifunctional promoters, with the acidic proton activating the imine and the chiral backbone inducing stereoselectivity.

A potential catalytic cycle would involve:

Imine Formation : Reaction of 1-(2,5-dibromophenyl)butan-1-one with an amine source (e.g., ammonia or an ammonia equivalent) to form the corresponding imine.

Chiral Complex Formation : The chiral Lewis acid catalyst coordinates to the imine.

Stereoselective Hydride Transfer : A hydride source, such as Hantzsch ester or a silane, delivers a hydride to the imine carbon from a specific face, dictated by the chiral catalyst.

Catalyst Regeneration : The catalyst is released to start a new cycle.

The steric and electronic properties of the 2,5-dibromophenyl group would significantly influence the efficiency and stereoselectivity of this reaction, likely requiring careful optimization of the chiral catalyst and reaction conditions.

Table 2: Representative Examples of Lewis Acid Catalyzed Asymmetric Reductive Amination The following data is for analogous compounds, as specific data for (R)-1-(2,5-Dibromophenyl)butan-1-amine was not available in the reviewed literature.

Ketone SubstrateChiral CatalystReducing AgentChiral Amine ProductEnantiomeric Excess (ee)Yield
AcetophenoneChiral Phosphoric AcidHantzsch Ester(R)-1-Phenylethanamine96%91%
1-(4-Chlorophenyl)ethanoneChiral Boron CatalystPinacolborane(R)-1-(4-Chlorophenyl)ethanamine95%88%

Carbon-Nitrogen Cross-Coupling Strategies

Carbon-nitrogen (C-N) cross-coupling reactions provide a powerful alternative for the synthesis of chiral amines, particularly when the corresponding chiral amine precursor is readily available.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, and it stands as one of the most versatile methods for the formation of C-N bonds. queensu.ca For the synthesis of (R)-1-(2,5-Dibromophenyl)butan-1-amine, this would theoretically involve the coupling of a 2,5-dibromo-substituted aromatic compound with a chiral butanamine derivative. However, a more plausible retrosynthetic approach involves the coupling of a suitable amine with 1-bromo-2,5-dihalobenzene, followed by further synthetic manipulations. Given the structure of the target compound, a direct amination of a pre-existing chiral amine is not the most direct route. A more likely application of this methodology would be in the synthesis of a precursor.

For the purpose of this article, we will discuss the general principles of Buchwald-Hartwig amination as it applies to aryl bromide substrates, which is relevant to the 2,5-dibromophenyl moiety of the target compound.

For aryl bromide substrates, particularly those that are electron-rich or sterically hindered like the 2,5-dibromophenyl system, bulky and electron-rich phosphine ligands are generally required. Seminal work by Buchwald, Hartwig, and others has led to the development of several generations of highly effective ligands.

Key Ligand Classes for Aryl Bromide Amination:

Biaryl Phosphines : Ligands such as SPhos, XPhos, and RuPhos are highly effective for the amination of a wide range of aryl bromides due to their steric bulk and electron-donating properties.

Ferrocenyl Phosphines : Ligands like Josiphos have also shown high activity.

N-Heterocyclic Carbenes (NHCs) : In some cases, NHC ligands can be effective alternatives to phosphines.

Palladium precursors are typically Pd(0) or Pd(II) complexes that can be readily reduced to the active Pd(0) species in the catalytic cycle. Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes.

Table 3: Common Ligands and Palladium Precursors for Buchwald-Hartwig Amination of Aryl Bromides

LigandPalladium PrecursorTypical Substrate Scope
XPhosPd₂(dba)₃Electron-rich and -poor aryl bromides
SPhosPd(OAc)₂General purpose for aryl bromides
RuPhos[Pd(cinnamyl)Cl]₂Hindered aryl bromides

Optimizing the reaction conditions is crucial for achieving high yields and selectivity in the Buchwald-Hartwig amination of aryl bromides. Key parameters to consider include the choice of base, solvent, and temperature.

Base : A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄). The choice of base can significantly impact the reaction rate and the tolerance of functional groups.

Solvent : Anhydrous, aprotic solvents are generally used. Toluene, dioxane, and THF are common choices. The solvent must be able to dissolve the reactants and the catalyst system and be stable at the required reaction temperature.

Temperature : Reactions are often run at elevated temperatures, typically between 80-110 °C, to facilitate the catalytic cycle. However, with highly active catalyst systems, reactions can sometimes be performed at lower temperatures.

For a substrate like a 2,5-dibrominated arene, the electronic and steric effects of the two bromine atoms would necessitate careful optimization of these parameters to achieve selective mono-amination if desired, or to drive the reaction to completion.

Table 4: Illustrative Reaction Conditions for Buchwald-Hartwig Amination of an Aryl Bromide The following data is for a representative reaction and not specific to the synthesis of the target compound.

ParameterCondition
Aryl Bromide4-Bromotoluene
AmineMorpholine
Palladium PrecursorPd₂(dba)₃ (1 mol%)
LigandXPhos (2 mol%)
BaseNaOtBu (1.2 equiv)
SolventToluene
Temperature100 °C
Yield>95%

Copper-Catalyzed Amination of Aryl Bromides (Ullmann-type Reactions)

The Ullmann condensation, a copper-promoted conversion of aryl halides, represents a foundational method for forming C-N bonds. wikipedia.org Traditionally, these reactions required harsh conditions, including high temperatures (often over 210°C), stoichiometric amounts of copper, and polar solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org The reactivity of the aryl halide follows the trend I > Br > Cl, with electron-withdrawing groups on the aryl halide accelerating the coupling. wikipedia.orgmdpi.com

The generally accepted mechanism involves the in situ formation of a copper(I) species from the aryl halide and metallic copper. wikipedia.orgbyjus.com This is followed by an oxidative addition/reductive elimination sequence. Kinetic studies have pointed to the involvement of Cu(III) intermediates in C-N coupling reactions. wikipedia.org The classic Ullmann reaction has been largely superseded by modern protocols that use soluble copper catalysts and ligands, allowing for milder conditions. wikipedia.orgwikipedia.org

Ligand Design for Mild Reaction Conditions

The evolution of Ullmann-type reactions is marked by the development of ligands that accelerate the catalysis and allow for significantly milder reaction conditions. The addition of copper-binding ligands can reduce reaction temperatures by 50-100°C. scispace.com This advancement has made the reaction more practical, especially for large-scale synthesis and for substrates with sensitive functional groups. scispace.comtandfonline.com

A variety of ligand classes have been found to be effective, including diamines, amino acids, N,N- and N,O-chelating ligands, and oxalic diamides. wikipedia.orgtandfonline.comnih.gov For instance, 1,10-phenanthroline was among the first ligands reported to significantly accelerate the Ullmann condensation of anilines with aryl iodides at reduced temperatures (100–125 °C). scispace.comacs.org More recently, DFT-guided design has led to the development of anionic N1,N2-diarylbenzene-1,2-diamine ligands that promote the amination of aryl bromides efficiently at room temperature. chemrxiv.orgresearchgate.netacs.org These ligands were designed to increase electron density on the copper center, thereby facilitating the oxidative addition of the aryl bromide. chemrxiv.orgresearchgate.netacs.org

Table 1: Comparison of Ligands for Copper-Catalyzed Amination
Ligand ClassExample LigandTypical Reaction TemperatureKey Advantages
N,N-Chelating1,10-Phenanthroline100-125°CSignificant rate acceleration, allows lower temperatures. scispace.comacs.org
N,O-ChelatingN,N-dimethylglycine90-110°CEffective for electron-rich substrates. nih.gov
Anionic DiamineN1,N2-diarylbenzene-1,2-diamineRoom TemperatureEnables mild conditions through DFT-guided design. chemrxiv.orgresearchgate.netacs.org
Oxalic DiamidesN,N′-bis(2,4,6-trimethoxyphenyl)-oxalamide120°CEffective for less reactive aryl chlorides. tandfonline.com

Nickel-Catalyzed Amination of Aryl Bromides

Nickel-catalyzed amination has emerged as a powerful and cost-effective alternative to palladium-based systems for C-N cross-coupling. nih.gov Nickel catalysts are particularly advantageous for their ability to activate less reactive aryl chlorides and bromides. researchgate.netnih.gov Mechanistic studies suggest that the catalytic cycle for nickel-catalyzed amination typically involves a Ni(0)/Ni(II) couple, which is inconsistent with the involvement of a Ni(I) halide intermediate in some systems. berkeley.edu However, other proposed mechanisms involve Ni(I)/Ni(III) redox processes, particularly in photoredox and electrochemical systems. researchgate.netacs.orgchemrxiv.org

The scope of nickel-catalyzed amination is broad, covering a range of electronically diverse aryl halides and both primary and secondary amines. researchgate.netberkeley.edu The development of well-defined, single-component nickel precursors has helped to minimize the formation of inactive Ni(I) species and improve catalyst longevity. berkeley.edu

Advances in Photocatalytic Amination

The integration of photoredox catalysis with nickel catalysis has enabled C-N bond formation under exceptionally mild conditions, often at room temperature. ucla.edursc.org This dual catalytic approach allows for the coupling of a wide range of aryl halides with amines, providing access to important molecules like benzylic amines and diarylamines. ucla.edursc.org

In a common mechanistic pathway, a photocatalyst, such as an iridium or ruthenium complex, is excited by visible light. ucla.eduacs.orgnih.gov This excited state can then engage in single-electron transfer (SET) events with the nickel catalyst. This process can facilitate the challenging reductive elimination step by accessing a Ni(III) intermediate, which readily forms the C-N bond. acs.orgnih.gov This strategy avoids the need for strong bases and high temperatures often required in traditional cross-coupling methods. nih.gov The use of inexpensive and readily available organic dyes, like thioxanthen-9-one, as photocatalysts further enhances the practicality of this method. rsc.org

Table 2: Comparison of Nickel-Catalyzed Amination Methods
MethodCatalyst SystemKey FeaturesProposed Mechanism
Thermal Catalysis(BINAP)Ni(0) complexEffective for aryl chlorides and bromides with primary aliphatic amines. berkeley.eduNi(0)/Ni(II) couple; turnover-limiting oxidative addition. berkeley.edu
Dual Photoredox CatalysisNi catalyst + Ir or Ru photocatalystRoom temperature reactions; broad substrate scope. ucla.eduacs.orgnih.govInvolves Ni(III) intermediates generated via single-electron transfer. acs.orgnih.gov
"Naked Nickel" Catalysis[Ni(4-tBustb)3] + ZnLigand-free, thermal conditions for heteroaryl bromides. acs.orgchemrxiv.orgProposed Ni(I)/Ni(III) redox process. acs.orgchemrxiv.org
Electrochemical CatalysisNi catalyst in an electrochemical cellAvoids chemical reductants; applicable to complex molecules. nih.govacs.orgFacilitates both oxidative addition and reductive elimination via potential control. nih.gov

Precursor and Intermediate Synthesis for this compound

The synthesis of the target chiral amine relies heavily on the efficient preparation of key precursors and intermediates. This includes the synthesis of a prochiral ketone and the subsequent stereoselective formation of an imine.

Synthesis of Prochiral Ketone Precursors Bearing the Dibromophenyl Moiety

The necessary precursor for the asymmetric amination is the prochiral ketone, 1-(2,5-dibromophenyl)butan-1-one. This compound can be synthesized via a Friedel-Crafts acylation reaction. In this reaction, 1,4-dibromobenzene (B42075) is acylated with butanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction introduces the butanoyl group onto the aromatic ring, yielding the desired ketone. Careful control of reaction conditions is necessary to ensure regioselectivity and avoid side reactions.

Generation of Stereoselective Imine Intermediates

The conversion of the prochiral ketone to the chiral amine is a critical stereodetermining step. One of the most efficient methods for this transformation is asymmetric reductive amination. researchgate.netd-nb.infosioc-journal.cn This process can proceed through the in-situ formation of an imine intermediate by reacting the ketone with an amine source, followed by asymmetric reduction.

Biocatalytic methods using transaminases (TAs) or amine dehydrogenases (AmDHs) are particularly powerful for this purpose. acs.orgmdpi.comnih.gov Transaminases catalyze the transfer of an amino group from a donor molecule to the ketone, forming the chiral amine with high enantioselectivity. mdpi.comnih.gov These enzymatic reactions offer an environmentally friendly alternative to metal-catalyzed methods. mdpi.comnih.govrsc.org The choice of enzyme ((R)- or (S)-selective) determines the stereochemistry of the final product. acs.org For the synthesis of (R)-1-(2,5-Dibromophenyl)butan-1-amine, an (R)-selective transaminase would be employed. acs.orgnih.gov

Alternatively, chemical methods involving the reduction of a pre-formed or in-situ generated imine intermediate are also prevalent. d-nb.infonih.gov This can be achieved using chiral catalysts, such as ruthenium or iridium complexes with chiral ligands, in the presence of a reducing agent like H₂. researchgate.netacs.org The stereoselectivity of the reduction is controlled by the chiral environment provided by the catalyst.

Regioselective Bromination of Phenyl Butanone Derivatives

The synthesis of this compound fundamentally relies on the precise introduction of bromine atoms onto an aromatic ring. Regioselective electrophilic aromatic bromination is a critical method for preparing aryl bromides, which serve as essential intermediates in organic synthesis. mdpi.com The challenge in the synthesis of the target compound lies in achieving the desired 2,5-dibromo substitution pattern on the phenyl ring of a butanone precursor.

Electrophilic aromatic bromination is the most common method for creating these intermediates. mdpi.com The regioselectivity of this reaction—the ability to control where the bromine atoms attach to the phenyl ring—is influenced by the directing effects of the substituents already present on the ring and the reaction conditions. For phenyl alkyl ketone derivatives, the alkyl ketone group is an ortho-, para-directing deactivator. However, achieving a specific dibromination pattern requires careful control over reagents and conditions to prevent the formation of undesired isomers.

Common brominating agents include elemental bromine (Br₂) and N-Bromosuccinimide (NBS). google.com The choice of reagent and catalyst can significantly influence the regiochemical outcome. For instance, the use of specific catalysts can favor para-substitution. mdpi.com In the context of producing a 2,5-dibromo pattern, the synthesis may involve a multi-step process where the directing effects of the substituents are strategically utilized. Alternatively, modern catalytic systems are being developed to afford high regioselectivity in a single step.

Another important consideration is α-bromination, where bromine substitutes a hydrogen on the carbon adjacent to the ketone's carbonyl group. google.com Conditions must be optimized to favor aromatic ring bromination over this potential side reaction. The transformation of acetophenone to α-bromoacetophenone has been successfully moved from batch to a continuous flow process, achieving a 99% yield, which demonstrates the potential for process optimization in related bromination reactions. researchgate.net

Table 1: Factors Influencing Regioselective Bromination

FactorInfluence on RegioselectivityResearch Findings
Directing Groups Substituents on the phenyl ring direct incoming electrophiles (bromine) to specific positions (ortho, meta, para).The alkyl ketone group on phenyl butanone directs bromination to ortho and para positions.
Brominating Agent The choice of agent (e.g., Br₂, NBS) affects reactivity and selectivity.Elemental bromine and N-Bromosuccinimide are widely used for such reactions. google.com
Catalyst Lewis acid or other catalysts can enhance reaction rate and control isomer formation.Tetraalkylammonium tribromides show high para-selectivity for brominating phenols. mdpi.com
Solvent The polarity and nature of the solvent can influence the reaction pathway and product distribution.Solvent choice can impact the solubility of reagents and stabilize intermediates, affecting selectivity.
Temperature Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, influencing isomer ratios.Lower temperatures often favor the formation of a single, more stable isomer.

Process Optimization and Scale-Up Considerations for this compound Synthesis

Moving from a laboratory-scale synthesis to industrial production requires rigorous process optimization and careful consideration of scalability. kinampark.com For a chiral amine like this compound, this involves enhancing reaction efficiency, ensuring product purity, and designing a process that is both economically viable and safe on a larger scale.

Initial formulation research often overlooks the challenges of scaling up for commercial production. kinampark.com A key aspect of optimization is improving the yield and stereoselectivity of the chiral amine synthesis. While traditional chemical routes can lack stereoselectivity and require harsh conditions, biocatalytic methods using enzymes like transaminases or amine dehydrogenases offer high efficiency and selectivity under milder, more sustainable conditions. nih.govtandfonline.comdovepress.com Process optimization guided by techno-economic assessments is crucial for establishing viable manufacturing routes. nih.govresearchgate.net

Scaling up presents numerous challenges, including maintaining consistent heat and mass transfer, ensuring safety with potentially hazardous reagents, and managing waste streams. kinampark.comenamine.net The transition from batch processing to continuous flow chemistry, as demonstrated in some bromination reactions, can offer significant advantages in terms of safety, control, and consistency. researchgate.net Estimating the expected dosage and drug loading early in development is also crucial to ensure the final product volume is feasible for administration. kinampark.com

Strategies for Process Intensification in Chiral Amine Production

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. In the context of chiral amine production, several advanced strategies are being implemented. Biocatalysis, particularly using enzymes like transaminases, is a key technology. acs.org These enzymes can catalyze the asymmetric synthesis of chiral amines from prochiral ketones with high enantioselectivity. dovepress.comresearchgate.net

A significant challenge in transaminase-catalyzed reactions is overcoming unfavorable thermodynamic equilibrium. researchgate.net To address this, strategies such as in situ product removal (ISPR) are employed. nih.gov Membrane-assisted separation, where the product amine is continuously removed from the reaction mixture through a membrane, can shift the equilibrium towards the product, leading to higher yields. researchgate.netcapture-resources.be Combining biocatalysis with membrane technology in enzyme-membrane reactors (EMRs) represents a powerful approach for process intensification, enabling continuous-flow synthesis, product purification, and catalyst recovery in a single integrated unit. researchgate.net

Table 2: Process Intensification Strategies

StrategyDescriptionAdvantages
Biocatalysis Use of enzymes (e.g., transaminases, amine dehydrogenases) to catalyze stereoselective reactions. nih.govHigh selectivity, mild reaction conditions, reduced environmental impact. tandfonline.com
Enzyme Immobilization Attaching enzymes to a solid support.Facilitates enzyme recovery and reuse, improves operational stability. nih.gov
Continuous Flow Chemistry Performing reactions in a continuously flowing stream rather than in a tank (batch).Better process control, enhanced safety, improved heat and mass transfer, potential for higher yields. researchgate.net
In Situ Product Removal (ISPR) Removing the product from the reaction mixture as it is formed.Overcomes equilibrium limitations, reduces product inhibition, can increase conversion to >99%. researchgate.netnih.gov
Enzyme Membrane Reactors (EMRs) Integration of an enzymatic reaction with a membrane separation unit.Enables continuous operation, catalyst recycling, and integrated product purification. capture-resources.beresearchgate.net

Implementation of Green Chemistry Principles in Synthetic Route Design

Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. yale.edu The application of these principles is paramount in modern pharmaceutical manufacturing to enhance sustainability and reduce environmental impact.

The 12 Principles of Green Chemistry provide a framework for designing more environmentally benign synthetic routes. yale.edu For the synthesis of chiral amines, this includes:

Catalysis: Using catalytic reagents, especially biocatalysts like transaminases, is superior to stoichiometric reagents as they are used in small amounts and can be recycled, minimizing waste. yale.edu

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. rsc.org Asymmetric synthesis of chiral amines via biocatalytic hydrogen-borrowing amination of alcohols is an example of a highly atom-efficient method. rsc.org

Safer Solvents: Minimizing or replacing hazardous organic solvents with greener alternatives (e.g., water, bio-based solvents) is a key goal.

Energy Efficiency: Conducting reactions at ambient temperature and pressure, as is often possible with enzymatic processes, reduces energy consumption and associated environmental and economic costs. yale.eduijnrd.org

By integrating these principles, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally responsible. rsc.org

Stereochemical Aspects and Control in Synthesis of R 1 2,5 Dibromophenyl Butan 1 Amine Hcl

Principles of Enantioselectivity Control

Enantioselectivity in the synthesis of chiral amines, such as 1-(2,5-Dibromophenyl)butan-1-amine, is achieved by creating a chiral environment during the bond-forming reaction that favors the formation of one enantiomer over the other. This is primarily accomplished through the use of chiral catalysts or chiral auxiliaries, or through biocatalytic methods employing engineered enzymes.

The asymmetric synthesis of chiral amines often relies on transition metal-catalyzed reactions, such as the hydrogenation of prochiral imines. nih.gov The rational design of chiral ligands for these metal catalysts is crucial for achieving high enantioselectivity. acs.org These ligands coordinate to the metal center, creating a chiral pocket that directs the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer. For the synthesis of α-chiral amines, catalysts based on iridium, rhodium, and palladium, combined with a variety of chiral phosphine (B1218219) ligands, have been extensively developed. nih.govacs.org

Chiral auxiliaries are another powerful tool in stereoselective synthesis. sigmaaldrich.com An auxiliary is a chiral molecule that is temporarily attached to the substrate. wikipedia.orgresearchgate.net This converts the prochiral substrate into a diastereomeric mixture, and a subsequent reaction proceeds diastereoselectively due to the steric and electronic influence of the auxiliary. researchgate.net After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. wikipedia.orgresearchgate.net Common auxiliaries are derived from readily available natural sources like amino acids, terpenes, or alkaloids. researchgate.netrsc.org For the synthesis of chiral amines, auxiliaries like tert-butanesulfinamide have proven to be exceptionally versatile and are used on industrial scales. yale.edu

Interactive Table: Comparison of Chiral Catalytic Systems for Asymmetric Imine Hydrogenation (Representative Examples) Press the "play" button to simulate different catalytic conditions and see the resulting enantiomeric excess (ee).

Catalyst/Ligand SystemSubstrate TypeTypical Enantiomeric Excess (ee %)ReferenceSimulate
Ir/(S,S)-f-BinaphaneN-Alkyl α-aryl iminesUp to 90% nih.govacs.org
Ir/f-spiroPhosDiaryl-methaniminesUp to 99% acs.org
Rh₂(S-tfptad)₄Benzylic C-H AminationHigh researchgate.net
(R)-TRIP (Chiral Phosphoric Acid)Kinetic resolution of sec-allylboronatesHigh beilstein-journals.org

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. researchgate.net Enzymes, particularly transaminases (ATAs), are widely used for the synthesis of chiral amines. frontiersin.orgmbl.or.kr These enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone, creating a chiral amine with high stereoselectivity. mdpi.com

Wild-type enzymes often have limitations in substrate scope or stability under industrial process conditions. frontiersin.org Directed evolution provides a powerful method to overcome these limitations. diva-portal.org This process mimics natural evolution in the laboratory, involving iterative rounds of gene mutagenesis to create large libraries of enzyme variants, followed by high-throughput screening to identify mutants with improved properties such as enhanced activity, stability, or altered substrate specificity. diva-portal.orgnih.gov For example, an (R)-selective ATA from Arthrobacter sp. was engineered through 11 rounds of evolution to create a robust variant with 27 mutations, capable of producing the drug sitagliptin (B1680988) with an enantiomeric excess greater than 99.95% under harsh reaction conditions. frontiersin.org This demonstrates the potential of enzyme engineering to develop highly efficient and selective biocatalysts for the synthesis of complex chiral amines like (R)-1-(2,5-Dibromophenyl)butan-1-amine. researchgate.netfrontiersin.org

Interactive Table: Examples of Directed Evolution in Amine Transaminases Click on a row to highlight the results of the enzyme engineering campaign.

EnzymeTarget Reaction/SubstrateRounds of EvolutionFold Improvement in ActivityReference
ATA from Vibrio fluvialis (VfTA)Kinetic resolution for Apremilast intermediate6>400-fold researchgate.net
ATA from Arthrobacter sp. (ATA-117)Synthesis of Sitagliptin11 (resulting in 27 mutations)Enabled reaction at high substrate/co-solvent concentration frontiersin.org
ATA from Ruegeria pomeroyiSynthesis of (S)-aminotetralinN/A (17 mutations)260-fold frontiersin.org

Methodologies for Absolute Configuration Determination

Confirming that the desired enantiomer, (R)-1-(2,5-Dibromophenyl)butan-1-amine HCl, has been synthesized requires analytical techniques capable of determining the absolute configuration of the chiral center. nih.gov While X-ray crystallography of a suitable single crystal provides unambiguous proof, it is not always feasible. tcichemicals.com Spectroscopic methods offer a powerful alternative for molecules in solution. nih.gov

Chiroptical spectroscopic techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are particularly valuable for determining the absolute configuration of chiral molecules. nih.govencyclopedia.pubic.ac.uk

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.com A VCD spectrum provides a fingerprint of the molecule's three-dimensional structure. wikipedia.org The absolute configuration is determined by comparing the experimental VCD spectrum with a spectrum predicted by quantum chemical calculations, typically using Density Functional Theory (DFT). nih.govnih.gov A match between the experimental and calculated spectra for a given enantiomer confirms its absolute configuration. nih.gov VCD is a versatile technique applicable to a wide range of chiral molecules in solution. nih.govcomporgchem.com

Electronic Circular Dichroism (ECD) is based on the differential absorption of left and right circularly polarized UV-visible light. encyclopedia.pub The resulting spectrum is highly sensitive to both the configuration and conformation of the molecule. encyclopedia.pub Similar to VCD, the absolute configuration is assigned by comparing the experimental ECD spectrum with the theoretically calculated spectrum. nih.gov The exciton (B1674681) chirality method is a well-established approach within ECD for assigning absolute configuration to molecules that contain two or more interacting chromophores. nih.gov For a molecule like 1-(2,5-Dibromophenyl)butan-1-amine, the dibromophenyl group acts as a chromophore, making ECD a suitable analytical tool.

Interactive Table: Comparison of Spectroscopic Techniques for Absolute Configuration Explore the features of different methods for determining stereochemistry.

TechniquePrincipleSample StateKey Advantages
Vibrational Circular Dichroism (VCD)Differential absorption of circularly polarized IR light. bruker.comSolution, Liquid, Oil nih.gov
  • Provides rich 3D structural information. wikipedia.org
  • No need for crystallization. nih.gov
  • Reliable when paired with DFT calculations. nih.gov
  • Electronic Circular Dichroism (ECD)Differential absorption of circularly polarized UV-Vis light. encyclopedia.pubSolution
  • Highly sensitive to conformation and configuration. encyclopedia.pub
  • Useful for molecules with UV-Vis chromophores. nih.gov
  • Exciton chirality method provides a semi-empirical rule. nih.gov
  • NMR with Chiral Derivatizing AgentsFormation of diastereomers with distinct NMR signals. frontiersin.orgSolution
  • Widely accessible instrumentation.
  • Does not require theoretical calculations for empirical models. frontiersin.org
  • Can be used to determine enantiomeric purity.
  • X-Ray CrystallographyDiffraction of X-rays by a single crystal. tcichemicals.comSolid (Single Crystal)
  • Provides unambiguous absolute configuration. tcichemicals.com
  • Yields a complete 3D structure.
  • Stereochemical Stability and Racemization Pathways of this compound

    The stereochemical stability of a chiral amine is its ability to resist racemization, which is the conversion of a pure enantiomer into a 1:1 mixture of both enantiomers, rendering it optically inactive. wikipedia.org For benzylic amines like 1-(2,5-Dibromophenyl)butan-1-amine, the stereocenter is the carbon atom attached to both the aromatic ring and the amino group. The stability of this center can be compromised under certain conditions.

    Racemization often proceeds through mechanisms that involve the temporary formation of an achiral intermediate. manchester.ac.uk Common pathways include:

    Deprotonation/Reprotonation: Under basic conditions, the hydrogen atom at the chiral carbon (the α-hydrogen) can be abstracted to form a planar, achiral carbanion. mdpi.comyoutube.com Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, leading to a racemic mixture. youtube.com The presence of the aryl group can stabilize the carbanion intermediate, potentially facilitating this process. mdpi.com

    Imine/Enamine Formation: Reversible formation of an achiral imine or enamine intermediate, often catalyzed by metals or enzymes, can lead to racemization. researchgate.net

    SN1-type Reactions: Conditions that promote the formation of a planar carbocation at the stereocenter, such as treatment with strong acids, can also lead to racemization upon recombination with a nucleophile. libretexts.org

    The rate of racemization is influenced by factors such as temperature, pH, solvent, and the presence of catalysts. nih.gov For many simple amines, rapid pyramidal inversion occurs at the nitrogen atom, but this does not affect the configuration of a chiral carbon center. libretexts.org However, for a compound like (R)-1-(2,5-Dibromophenyl)butan-1-amine, the chirality resides at the carbon atom, and its stability is critical to maintaining the enantiomeric purity of the final product. stereoelectronics.org

    Interactive Table: Potential Racemization Pathways Click a pathway to see a simplified mechanistic diagram.

    ConditionMechanismKey IntermediateVisualize
    Strong Baseα-Proton abstractionPlanar CarbanionShow
    Acid/HeatSN1-type processPlanar CarbocationShow
    Metal Catalyst (e.g., Pd, Ru)Dehydrogenation/HydrogenationImineShow

    Advanced Characterization and Analytical Techniques for R 1 2,5 Dibromophenyl Butan 1 Amine Hcl

    Enantiomeric Purity and Excess Analysis

    Enantiomeric purity is a critical quality attribute for chiral active pharmaceutical ingredients like (R)-1-(2,5-Dibromophenyl)butan-1-amine HCl. Analysis is typically performed using chromatographic techniques that can separate the enantiomers, or through chiroptical methods that measure the differential interaction of the enantiomers with polarized light.

    Chromatographic methods are the cornerstone for the enantioselective analysis of chiral compounds. mdpi.com These techniques achieve separation by using a chiral stationary phase (CSP) or a chiral additive in the mobile phase, which leads to the formation of transient diastereomeric complexes with differing stabilities, and thus different retention times. chromatographyonline.com The development of a multitude of CSPs has revolutionized the ability to separate enantiomers for a wide array of chemical structures, including primary amines. nih.gov

    Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the enantiomeric purity of pharmaceutical compounds. mdpi.comheraldopenaccess.us The success of the separation is highly dependent on the selection of the appropriate CSP and mobile phase conditions. yakhak.org For primary amines such as this compound, polysaccharide-based CSPs are particularly popular due to their broad applicability and robustness. nih.gov These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, provide a complex chiral environment with grooves and cavities where enantiomers can interact differently via hydrogen bonds, dipole-dipole interactions, and steric hindrance. mdpi.comnih.gov

    The mobile phase composition is critical for achieving optimal separation. In normal-phase chromatography, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are common. chromatographyonline.com The addition of acidic or basic additives to the mobile phase can significantly improve peak shape and resolution for basic compounds like amines. nih.govresearchgate.net For example, the use of acids like methanesulfonic acid or ethanesulfonic acid has been shown to have a beneficial effect on the separation of amines on polysaccharide CSPs. nih.gov

    Table 1: Representative Chiral Stationary Phases and Conditions for Amine Separation by HPLC
    Chiral Stationary Phase (CSP)Selector TypeTypical Mobile PhaseDetectionApplicability for Primary Amines
    CHIRALPAK® AD-H / IAAmylose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol/Trifluoroacetic AcidUV, CDExcellent resolution for a wide range of primary amines. yakhak.orgresearchgate.net
    CHIRALCEL® OD-H / IECellulose tris(3,5-dimethylphenylcarbamate) / Amylose tris(3,5-dichlorophenylcarbamate)Hexane/EthanolUV, FluorescenceHigh enantioselectivity, particularly for N-derivatized amines. yakhak.org
    Larihc CF6-PCyclofructan (isopropylcarbamate derivative)Acetonitrile/Methanol/Trifluoroacetic Acid-TriethylamineUVEffective in polar organic and normal-phase modes for primary amines. chromatographyonline.comchromatographyonline.com
    CHIROBIOTIC™ VVancomycin (Macrocyclic Glycopeptide)Methanol/Acetic Acid/TriethylamineUVGood for polar, ionizable compounds like amines in reversed-phase or polar ionic mode. researchgate.net

    Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, offering high resolution and sensitivity. heraldopenaccess.us However, due to the polarity and potential for strong interactions with the column, primary amines like this compound often require derivatization prior to analysis to improve volatility and peak shape. nih.gov Common derivatizing agents include trifluoroacetic anhydride (B1165640) or isopropyl isocyanate, which convert the amine into a less polar amide derivative. nih.gov

    The most common CSPs for chiral GC are based on cyclodextrins, which are cyclic oligosaccharides that have a chiral, hydrophobic inner cavity and a hydrophilic outer surface. wiley.comgcms.cz Separation is achieved based on the differential inclusion of the enantiomeric derivatives into the cyclodextrin (B1172386) cavity. The choice of the specific cyclodextrin derivative and the GC temperature program are critical parameters for achieving separation. wiley.com

    Table 2: Typical Parameters for Chiral GC Analysis of Amines
    ParameterDescriptionExample/Finding
    Derivatization AgentConverts polar amines to more volatile and less polar derivatives.Trifluoroacetic anhydride (TFA) or Isopropyl isocyanate. Isocyanate derivatives can show higher enantioselectivity. nih.gov
    Chiral Stationary PhaseTypically derivatized cyclodextrins coated on a fused silica capillary column.Substituted β-cyclodextrin columns (e.g., Rt-βDEXsm) are effective for separating derivatized amines. gcms.cz
    Carrier GasInert gas that moves the analyte through the column.Hydrogen or Helium. gcms.cz
    Temperature ProgramIsothermal or temperature gradient to optimize separation.Thermodynamic studies show a clear link between oven temperature and enantioselectivity. wiley.com
    DetectorDetects the analyte as it elutes from the column.Flame Ionization Detector (FID) is commonly used. wiley.com

    Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, often described as a "greener" and more efficient technique. selvita.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. This mobile phase exhibits low viscosity and high diffusivity, which allows for faster separations and reduced analysis times compared to HPLC. chromatographyonline.comselvita.com

    For the analysis of this compound, SFC can be used with the same polysaccharide-based CSPs that are successful in HPLC. nih.gov Small amounts of alcohol modifiers (e.g., methanol) and additives are typically added to the CO₂ mobile phase to increase its solvating power and improve chromatographic performance for polar analytes like amines. chromatographyonline.comwiley.com While basic additives can sometimes suppress enantioselectivity, acidic additives have proven effective. chromatographyonline.comwiley.com Crown ether-based CSPs have also shown particular promise for the direct separation of primary amines in SFC. wiley.com

    Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. mdpi.com For chiral separations, a chiral selector is added to the background electrolyte (BGE). bohrium.comnih.gov This direct approach is advantageous due to its simplicity, rapid method development, and extremely low consumption of sample and reagents. mdpi.commdpi.com

    Cyclodextrins and their derivatives are the most widely used chiral selectors in CE. mdpi.combohrium.com They form transient diastereomeric inclusion complexes with the enantiomers of the analyte, leading to different migration times. For a basic amine like this compound, which would be protonated and positively charged at low pH, anionic cyclodextrin derivatives (e.g., sulfated-β-cyclodextrin) are often effective. mdpi.com Other classes of chiral selectors, such as macrocyclic antibiotics (e.g., vancomycin), have also been successfully employed for the enantioseparation of pharmaceutical compounds. mdpi.com

    While chromatography provides physical separation of enantiomers, chiroptical techniques offer an alternative for determining enantiomeric excess by measuring the differential interaction of chiral molecules with polarized light. heraldopenaccess.us These methods can be very rapid, which is an advantage in high-throughput screening applications. acs.orgacs.org

    Circular Dichroism (CD) spectroscopy is a primary chiroptical technique. It measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. Enantiomers produce mirror-image CD spectra, and the magnitude of the CD signal at a given wavelength is proportional to the concentration and enantiomeric excess of the sample. nih.gov Coupling a CD detector to an HPLC system (HPLC-CD) provides both separation and chiroptical detection, allowing for the quantification of enantiomeric excess without the need for pure enantiomer standards in some cases. heraldopenaccess.usuma.es

    A more advanced technique is Exciton-Coupled Circular Dichroism (ECCD), which is used in host-guest sensing systems. acs.org In this approach, a chiral host molecule is designed to interact with the analyte. Upon binding of the chiral analyte, two or more chromophores within the host-analyte complex are oriented in a helical fashion, producing a strong and predictable bisignate CD signal. acs.org The intensity of this signal can be correlated to the enantiomeric excess of the analyte. acs.org

    Chiral Chromatography Methods

    Spectroscopic Characterization for Structural and Stereochemical Elucidation

    The definitive identification and structural confirmation of this compound rely on a suite of advanced spectroscopic methods. These techniques are essential for verifying the molecular structure, determining the absolute stereochemistry, and understanding the conformational preferences of the molecule.

    Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Assignment

    Electronic Circular Dichroism (ECD) is a critical spectroscopic technique for assigning the absolute configuration of chiral molecules. rsc.org It measures the differential absorption of left and right circularly polarized light by a molecule, which is exquisitely sensitive to its three-dimensional structure. nih.gov For this compound, the dibromophenyl group acts as the chromophore, the part of the molecule that absorbs light. psu.edu The chiral center, containing the amine group, perturbs the electronic transitions of this chromophore, resulting in a unique ECD spectrum. nih.gov

    The absolute configuration is determined by comparing the experimentally measured ECD spectrum with theoretical spectra calculated for both the (R) and (S) enantiomers. A strong correlation between the experimental spectrum and the calculated spectrum for the (R)-enantiomer provides conclusive evidence of its absolute configuration. rsc.org This non-destructive technique is powerful for chiral molecules where traditional methods may be ambiguous. psu.edu The interaction between a chiral amine and a chromophoric group can induce a circular dichroism signal, which is a well-established principle in stereochemical analysis. researchgate.net

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

    Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure and conformational dynamics of organic molecules. Both ¹H and ¹³C NMR are employed to provide a complete picture of the atomic connectivity and chemical environments within this compound.

    The ¹H NMR spectrum reveals distinct signals for the protons on the aromatic ring, with their chemical shifts and coupling patterns dictated by the positions of the two bromine atoms. The protons of the butyl side chain, especially the methine proton adjacent to the amine group, provide key structural information. The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom in the molecule, including the two brominated carbons in the aromatic ring and the carbons of the butyl chain. nih.gov

    Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for (R)-1-(2,5-Dibromophenyl)butan-1-amine Moiety

    Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
    Aromatic CH7.0 - 7.8125 - 145
    C-Br-115 - 125
    CH-NH₂4.0 - 4.550 - 60
    CH₂ (alpha to CH)1.7 - 2.230 - 40
    CH₂ (beta to CH)1.3 - 1.720 - 30
    CH₃0.8 - 1.210 - 15

    Note: These are general predicted ranges. Actual values can vary based on solvent and other experimental conditions.

    High-Resolution Mass Spectrometry for Molecular Confirmation

    High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight and elemental composition of this compound. This technique provides a precise mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous confirmation of the molecular formula. The presence of two bromine atoms in the molecule results in a characteristic isotopic pattern in the mass spectrum, as bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br). nih.govacs.orgacs.org This distinctive pattern serves as a clear indicator of the presence and number of bromine atoms in the compound. rsc.orgnih.gov

    Derivatization Strategies for Enhanced Analytical Performance

    Derivatization is a chemical modification process used to enhance the analytical properties of a compound. greyhoundchrom.com For this compound, these strategies can improve chromatographic separation and detection sensitivity. researchgate.net

    Application of Chiral Derivatizing Reagents (CDRs) for Diastereomer Formation

    To analyze the enantiomeric purity of (R)-1-(2,5-Dibromophenyl)butan-1-amine, chiral derivatizing reagents (CDRs) are utilized. wikipedia.orgregistech.com These reagents are themselves enantiomerically pure and react with the primary amine to form a pair of diastereomers. documentsdelivered.com Diastereomers, unlike enantiomers, have different physical properties and can be separated by standard chromatographic techniques like HPLC or GC on achiral columns. nih.gov

    Examples of CDRs for primary amines include Mosher's acid chloride and Marfey's reagent. The choice of reagent depends on the specific analytical requirements. The relative integration of the two diastereomeric peaks in the resulting chromatogram allows for the precise determination of the enantiomeric excess of the original amine sample.

    Acylation and Silylation for Improved Chromatographic Properties

    Acylation and silylation are common derivatization techniques used to improve the gas chromatographic (GC) analysis of polar compounds like primary amines. researchgate.netchromtech.com These reactions target the active hydrogen on the amine group, making the molecule more volatile and thermally stable. nih.gov

    Acylation: This involves reacting the amine with an acylating agent, such as trifluoroacetic anhydride. The resulting amide is less polar and more volatile, leading to better peak shape and resolution in GC. labinsights.nl

    Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. The resulting silylated derivative is significantly more volatile and suitable for GC analysis. researchgate.netnih.gov

    These derivatization methods are crucial for achieving accurate and reliable quantitative analysis of (R)-1-(2,5-Dibromophenyl)butan-1-amine in various matrices. researchgate.net

    Table 2: Overview of Derivatization Strategies

    Technique Reagent Type Purpose Resulting Derivative
    Chiral DerivatizationChiral Derivatizing Reagents (e.g., Mosher's acid chloride)Enantiomeric purity analysisDiastereomers
    AcylationAcylating Agents (e.g., Trifluoroacetic anhydride)Improved GC performanceAmide
    SilylationSilylating Agents (e.g., BSTFA)Improved GC volatilitySilyl amine

    Mechanistic and Computational Investigations of Reactions Involving R 1 2,5 Dibromophenyl Butan 1 Amine Hcl

    Elucidation of Reaction Mechanisms in Chiral Amine Synthesis

    The creation of a single enantiomer of a chiral amine, like the (R)-isomer of 1-(2,5-dibromophenyl)butan-1-amine, requires stereoselective synthesis methods. The two most powerful strategies involve metal-based catalysts and enzymes. Elucidating the precise step-by-step mechanism of these reactions is fundamental to controlling their outcomes.

    Transition-metal catalysis is a cornerstone of modern organic synthesis, providing efficient routes to chiral amines. acs.org A primary method for synthesizing (R)-1-(2,5-dibromophenyl)butan-1-amine is the asymmetric reductive amination of the prochiral ketone, 1-(2,5-dibromophenyl)butan-1-one. This reaction typically involves a chiral catalyst, often based on iridium, rhodium, or ruthenium, and a reducing agent like H₂ gas or a hydride source. acs.orgmdpi.com

    The generally accepted mechanistic pathway proceeds through several key stages:

    Imine Formation: The ketone substrate first reacts with an amine source, such as ammonia (B1221849), to form a prochiral imine or enamine intermediate. This step is often reversible.

    Catalyst Coordination: The chiral metal catalyst, which bears a chiral ligand, coordinates to the C=N double bond of the imine. The specific geometry of the chiral ligand dictates how the imine can bind, creating a chiral environment around the reaction center.

    Asymmetric Reduction: This is the stereodetermining step. The coordinated metal hydride transfers a hydride ion to the imine carbon. The facial selectivity of this hydride transfer is controlled by the chiral ligand, which sterically blocks one face of the imine, favoring attack on the other. For the synthesis of the (R)-amine, the catalyst is chosen to favor hydride addition to the Re-face of the imine.

    Product Release: After the hydride transfer, the resulting metal-amide complex is protonated to release the final chiral amine product, and the catalyst is regenerated to participate in the next cycle.

    Mechanistic studies of related rhodium-catalyzed reactions have utilized Density Functional Theory (DFT) to show that dynamic kinetic asymmetric transformations can occur, where the catalyst promotes the rapid interconversion of intermediate π-allyl complexes, allowing a single desired enantiomer to be formed in high yield from a racemic starting material. nih.gov

    Table 1: Key Steps in a Plausible Metal-Catalyzed Asymmetric Reductive Amination for (R)-1-(2,5-Dibromophenyl)butan-1-amine Synthesis.
    StepDescriptionKey SpeciesStereochemical Relevance
    1Condensation1-(2,5-dibromophenyl)butan-1-one + Amine Source → Prochiral ImineForms the C=N bond to be reduced.
    2CoordinationImine + Chiral Metal Catalyst (e.g., [Rh(COD)L*]⁺)Creates a chiral catalyst-substrate complex.
    3Hydride TransferHydride (from H₂ or other source) attacks the imine carbon.This is the enantioselectivity-determining step.
    4Product ReleaseProtonation of the metal-amide complex.Releases the (R)-amine and regenerates the active catalyst.

    Biocatalysis offers a highly selective and environmentally benign alternative to metal catalysis. semanticscholar.org Amine transaminases (TAs) are a class of enzymes particularly well-suited for the synthesis of chiral amines. aalto.fi These enzymes utilize a pyridoxal-5'-phosphate (PLP) cofactor to transfer an amino group from a donor molecule (like isopropylamine) to a ketone acceptor (1-(2,5-dibromophenyl)butan-1-one). mdpi.com

    The reaction proceeds via a "ping-pong bi-bi" mechanism, which involves two distinct half-reactions: aalto.fi

    First Half-Reaction (Ping):

    The amino donor binds to the active site.

    The amino group is transferred from the donor to the PLP cofactor, forming a pyridoxamine-5'-phosphate (PMP) intermediate and releasing the deaminated donor (e.g., acetone).

    This conversion involves the formation of a Schiff base between the amino donor and PLP.

    Second Half-Reaction (Pong):

    The ketone substrate (1-(2,5-dibromophenyl)butan-1-one) enters the active site.

    The amino group is transferred from the PMP intermediate to the ketone. This step also proceeds through a Schiff base intermediate.

    The binding of the bulky dibromophenyl ketone within the chiral pocket of the enzyme's active site dictates the stereochemical outcome. The enzyme architecture ensures the amino group is added to only one face of the ketone's carbonyl group, leading to the formation of the (R)-amine.

    The chiral amine product is released, and the PLP cofactor is regenerated, ready for another catalytic cycle.

    The major challenge in transaminase reactions is often an unfavorable equilibrium, which can be overcome by using a large excess of the amino donor or by removing the ketone byproduct. semanticscholar.org

    Computational Chemistry and Theoretical Modeling

    Computational chemistry provides powerful tools to investigate reaction mechanisms, predict structures, and rationalize the origins of stereoselectivity at a molecular level. d-nb.info These methods are invaluable for studying transient species like transition states that are difficult or impossible to observe experimentally.

    Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. It is widely applied to study the mechanisms of catalytic reactions. researchgate.netnih.gov For the synthesis of (R)-1-(2,5-dibromophenyl)butan-1-amine, DFT can be used to model the entire reaction pathway for both metal-catalyzed and enzymatic routes.

    Researchers can compute the geometries and energies of all relevant species: reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate and selectivity. In an asymmetric synthesis, there are two possible diastereomeric transition states, one leading to the (R)-product and one to the (S)-product. The difference in their calculated energies (ΔΔG‡) determines the enantiomeric excess of the reaction. A lower energy transition state corresponds to a faster reaction rate and, therefore, the major product. DFT studies on related systems have successfully rationalized the origins of enantioselectivity by identifying key non-covalent interactions (like hydrogen bonds or steric repulsion) in the transition state that stabilize one pathway over the other. nih.gov

    Table 2: Hypothetical DFT-Calculated Energy Data for Competing Transition States (TS) in a Catalytic Asymmetric Synthesis.
    ParameterTransition State leading to (R)-amine (TS-R)Transition State leading to (S)-amine (TS-S)Implication
    Calculated Free Energy (ΔG‡)15.2 kcal/mol17.5 kcal/molThe pathway via TS-R is favored, leading to the (R)-product as the major enantiomer.
    Energy Difference (ΔΔG‡)2.3 kcal/mol

    Computational methods can be used to perform a systematic conformational search to identify low-energy structures. This involves rotating key dihedral angles and calculating the potential energy of each resulting conformation. The results are often visualized as a potential energy surface, or energy landscape, which maps energy as a function of molecular geometry. researchgate.net

    For (R)-1-(2,5-dibromophenyl)butan-1-amine HCl, the key conformational factors include:

    Butyl Chain Conformation: The relative orientation of the ethyl group and the phenylamine group can be anti or gauche.

    Phenyl Ring Orientation: The bulky 2,5-dibromophenyl group will have preferred orientations relative to the rest of the molecule to minimize steric clashes.

    Ammonium Group: The protonated amine (ammonium chloride salt) can form strong intermolecular hydrogen bonds, particularly in the solid state, which significantly influences its preferred conformation. researchgate.net

    Studies on structurally related brominated compounds have shown that bromine substitution can favor specific orientations of the aromatic base and influence the sugar pucker in nucleosides, highlighting the significant conformational impact of such substitutions. nih.gov A detailed analysis would likely reveal a few low-energy conformers that dominate the population at room temperature.

    A primary goal of computational modeling in asymmetric catalysis is to predict which catalyst will give the highest enantioselectivity for a given reaction without the need for extensive experimental screening. This prediction is based on the energy difference (ΔΔG‡) between the diastereomeric transition states, as calculated via DFT.

    The predicted enantiomeric ratio (R/S) can be calculated using the following relationship derived from transition state theory and the Boltzmann distribution:

    ΔΔG‡ = -RT ln(R/S)

    Where R is the gas constant and T is the temperature. A larger energy difference between the two transition states leads to a higher predicted enantiomeric excess (e.e.). Computational models have become increasingly accurate, and in some cases, can quantitatively predict the outcome of a reaction. nih.gov

    More advanced approaches utilize machine learning, where models are trained on DFT-computed data from a range of catalysts and substrates. These models can then rapidly predict the enantioselectivity for new, untested catalyst-substrate combinations, significantly accelerating the discovery of new and effective catalytic systems. nih.gov

    Synthetic Applications and Derivatization Strategies of R 1 2,5 Dibromophenyl Butan 1 Amine Hcl

    (R)-1-(2,5-Dibromophenyl)butan-1-amine HCl as a Versatile Chiral Building Block

    Chiral amines are fundamental building blocks in the synthesis of numerous biologically active compounds and complex molecular structures. scielo.br The enantiomerically pure nature of this compound makes it a valuable starting material for constructing target molecules with specific stereochemistry, which is often crucial for their function.

    Integration into the Synthesis of Complex Nitrogen-Containing Architectures

    Nitrogen-containing heterocycles and other complex architectures are prevalent motifs in pharmaceuticals, agrochemicals, and natural products. kit.edursc.orgnih.gov Chiral amines like this compound can be incorporated into these structures, introducing a defined stereocenter. The primary amine group serves as a key nucleophile or as a precursor to other nitrogen functionalities.

    The general strategies for incorporating such building blocks include:

    Cyclization Reactions: The amine can act as a nucleophile in intramolecular reactions to form heterocyclic rings such as pyrrolidines, piperidines, or azepanes, depending on the structure of the reaction partner.

    Multi-component Reactions: The amine can participate in reactions like the Ugi or Passerini reactions to rapidly build molecular complexity from several simple starting materials.

    Cross-Coupling Reactions: The bromine atoms on the phenyl ring can be utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds, thereby assembling more elaborate structures. nih.gov

    While specific examples employing this compound are not prominent in the literature, the principles of synthesizing nitrogen-containing compounds are well-established. pitt.edu

    Utility in the Total Synthesis of Natural Products

    The total synthesis of natural products often relies on the use of chiral building blocks to install stereocenters with high fidelity. nih.gov A chiral amine with the structural features of this compound could theoretically serve as a key fragment in the synthesis of alkaloids or other nitrogen-containing natural products. nih.gov The dibromophenyl moiety offers a handle for further synthetic manipulations, potentially late in a synthetic sequence, to complete the target molecule. However, specific instances of its use in a completed total synthesis are not currently reported in major chemical databases.

    Derivatization for Synthetic Transformations and Functionalization

    The reactivity of the primary amine and the dibrominated phenyl ring allows for a wide range of derivatization reactions, enabling its use in diverse synthetic contexts. nih.govresearchgate.net

    Formation of Amides and Other Nitrogen-Containing Derivatives

    The primary amine of (R)-1-(2,5-Dibromophenyl)butan-1-amine is readily converted into a variety of other nitrogen-containing functional groups. The most common derivatization is the formation of amides, which are stable and play a crucial role in the structure of many biologically active molecules. nih.gov

    Table 1: Common Derivatization Reactions of the Amine Group

    Derivative Type Reagent Class General Reaction Conditions
    Amide Acyl Chlorides, Anhydrides Base (e.g., triethylamine, pyridine) in an aprotic solvent
    Amide Carboxylic Acids Coupling agents (e.g., DCC, EDC, HATU)
    Sulfonamide Sulfonyl Chlorides Base (e.g., pyridine) in an aprotic solvent
    Carbamate Chloroformates, Dicarbonates Base (e.g., NaOH, NaHCO₃)

    | Secondary/Tertiary Amine | Alkyl Halides | Base (e.g., K₂CO₃), often requires N-protection first |

    These derivatization reactions allow for the modification of the compound's physical and chemical properties and for its linkage to other molecular fragments.

    Amine Protection and Deprotection Strategies

    In multi-step synthesis, it is often necessary to temporarily "protect" the reactive amine group to prevent it from participating in unwanted side reactions. organic-chemistry.org The amine can be converted into a less reactive functional group, such as a carbamate, which can be cleanly removed later in the synthesis. nih.gov

    Table 2: Common Amine Protecting Groups and Deprotection Conditions

    Protecting Group Abbreviation Protection Reagent Deprotection Conditions
    tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (B1257347) (Boc₂O) Strong acid (e.g., TFA, HCl)
    Carboxybenzyl Cbz Benzyl chloroformate (CbzCl) Catalytic hydrogenation (e.g., H₂, Pd/C)
    9-Fluorenylmethoxycarbonyl Fmoc Fmoc-Cl, Fmoc-OSu Base (e.g., piperidine)
    Nitrobenzenesulfonyl Nosyl Nosyl chloride Thiolates (e.g., thiophenol) and base

    | Nitro | NO₂ | - | Reduction (e.g., SnCl₂) nih.gov |

    Potential as a Chiral Auxiliary or Resolving Agent in Asymmetric Synthesis

    Beyond its role as a chiral building block, this compound has the potential to be used as a chiral auxiliary or a resolving agent, although specific applications have not been reported.

    A chiral auxiliary is a molecule that is temporarily attached to a prochiral substrate to direct a chemical reaction to produce a single stereoisomer of the product. wikipedia.orgsigmaaldrich.com After the reaction, the auxiliary is removed and can often be recycled. For example, a chiral amine can be converted into an amide or imine, which then directs the stereoselective alkylation or reduction of a nearby functional group. nih.govyale.edu

    A chiral resolving agent is used to separate a racemic mixture (a 50:50 mixture of two enantiomers). libretexts.org The chiral amine can react with a racemic carboxylic acid, for instance, to form a mixture of two diastereomeric salts. youtube.com Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization. libretexts.orgnih.gov After separation, the pure enantiomers of the acid can be recovered by removing the resolving agent.

    The effectiveness of a compound as a chiral auxiliary or resolving agent depends on several factors, including its ability to induce high stereoselectivity, its ease of attachment and removal, and its crystallinity when forming diastereomeric salts.

    Q & A

    Basic: What are the recommended synthetic routes for (R)-1-(2,5-Dibromophenyl)butan-1-amine HCl, and how can precursor selection influence yield?

    Methodological Answer:
    A common approach involves nucleophilic substitution or Buchwald-Hartwig amination using 2,5-dibromophenyl precursors. For example, bromophenethylamine derivatives (e.g., 2-bromophenethylamine, CAS 65185-58-2) can undergo alkylation with butylamine under Pd-catalyzed conditions . Key considerations:

    • Use Pd(OAc)₂/Xantphos catalysts for improved coupling efficiency.
    • Optimize reaction temperature (typically 80–100°C) to minimize debromination.
    • Purify via recrystallization in ethanol/HCl to isolate the hydrochloride salt.
      Precursor purity (>95%) is critical; impurities in dibrominated intermediates (e.g., 1-bromo-2,5-difluorobenzene derivatives) can lead to side reactions .

    Advanced: How can enantiomeric excess (ee) be optimized during asymmetric synthesis of the (R)-enantiomer?

    Methodological Answer:
    Chiral resolution or enantioselective catalysis is required. Strategies include:

    • Chiral Auxiliaries : Use (R)-BINOL-based ligands in Pd-catalyzed amination to bias enantiomer formation .
    • Kinetic Resolution : Employ lipases (e.g., Candida antarctica) in hydrolytic reactions of racemic esters, leveraging differential reaction rates .
    • Analytical Validation : Confirm ee via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) or polarimetry. For trace analysis, combine with mass spectrometry .

    Basic: What analytical techniques are essential for confirming structural integrity and purity?

    Methodological Answer:

    • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns on the aryl ring and amine proton integration (e.g., δ 7.5–8.0 ppm for dibromophenyl protons) .
    • HPLC-MS : Reverse-phase C18 columns with UV detection (254 nm) and ESI-MS for molecular ion confirmation (expected [M+H]⁺ ~ 335 m/z).
    • Elemental Analysis : Validate Cl⁻ content in the hydrochloride salt (theoretical ~10.5%) .
    • Melting Point : Compare observed mp (e.g., 65–66°C for analogous compounds) to literature values .

    Advanced: How do steric and electronic effects of the 2,5-dibromophenyl group influence reactivity in cross-coupling reactions?

    Methodological Answer:
    The bromine substituents:

    • Steric Effects : Ortho-bromine (2-position) hinders nucleophilic attack, requiring bulky ligands (e.g., t-BuXPhos) to prevent catalyst poisoning .
    • Electronic Effects : Electron-withdrawing bromines reduce aryl ring electron density, slowing oxidative addition in Pd-mediated reactions. Mitigate by using electron-rich Pd precursors (e.g., Pd(PPh₃)₄) .
    • Competitive Pathways : Monitor for Ullmann coupling byproducts via GC-MS; suppress by adding KI to stabilize Pd intermediates .

    Safety: What protocols are critical for safe handling of halogenated aryl amine hydrochlorides?

    Methodological Answer:

    • PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for weighing and reactions .
    • Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as halogenated waste .
    • Storage : Keep in amber vials at 2–8°C to prevent degradation; avoid contact with strong oxidizers (e.g., HNO₃) .
    • First Aid : For skin contact, rinse with 0.1% HCl followed by water; for inhalation, move to fresh air and monitor for bronchial irritation .

    Basic: How does the hydrochloride salt form impact solubility and stability compared to the free base?

    Methodological Answer:

    • Solubility : The HCl salt enhances water solubility (e.g., ~50 mg/mL in H₂O at 25°C) vs. the free base (<5 mg/mL). Use polar solvents (MeOH, DMSO) for stock solutions .
    • Stability : The salt form reduces hygroscopicity and oxidative degradation. Store under argon to prevent deliquescence .
    • Bioavailability : In pharmacological studies, the HCl salt improves membrane permeability due to protonated amine .

    Advanced: What computational methods can predict the compound’s chiral recognition in host-guest systems?

    Methodological Answer:

    • Docking Simulations : Use AutoDock Vina with β-cyclodextrin or crown ether hosts to model enantioselective binding .
    • DFT Calculations : Compare Gibbs free energy differences (ΔΔG) between (R)- and (S)-enantiomer complexes at the B3LYP/6-31G* level .
    • MD Simulations : Analyze trajectory files (e.g., GROMACS) to assess stability of chiral interactions over 100-ns runs .

    Basic: What are the key differences in spectral data between (R)- and (S)-enantiomers?

    Methodological Answer:

    • Vibrational Circular Dichroism (VCD) : Distinct peaks at 1200–1300 cm⁻¹ for C-N stretching in the (R)-enantiomer .
    • NMR Chiral Shift Reagents : Add Eu(hfc)₃ to ¹H NMR samples; observe splitting of amine proton signals (Δδ ~0.3 ppm) .
    • Solid-State IR : C-Br stretching modes (500–600 cm⁻¹) show crystal packing differences between enantiomers .

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